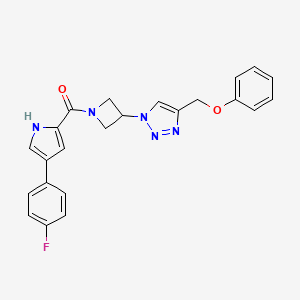
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H20FN5O2 and its molecular weight is 417.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound consists of several pharmacophores:
- Pyrrole : Known for its role in various biological activities.
- Triazole : A five-membered ring that has been widely studied for its medicinal properties.
- Azetidine : A four-membered ring that contributes to the compound's structural uniqueness.
Antimicrobial Activity
Recent studies indicate that compounds containing pyrrole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the triazole group enhances the interaction with microbial targets, potentially improving efficacy.
Table 1: Antimicrobial Activity of Pyrrole and Triazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Pyrrole | 3.12 | Staphylococcus aureus |
| Triazole | 10 | Escherichia coli |
| Combined | 6.25 | Both |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. The structural components suggest that it may inhibit cancer cell proliferation by interfering with critical cellular pathways. Notably, research has highlighted that triazole derivatives can act as inhibitors of cell growth in multiple cancer cell lines .
Case Study: Inhibition of Cancer Cell Lines
A study conducted on a series of triazole-based compounds demonstrated that one derivative exhibited an EC50 value of 3.13 μM against HIV-1, indicating significant antiviral activity which may correlate with anticancer properties due to the overlapping pathways in cellular proliferation and apoptosis regulation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes critical for microbial survival and cancer cell metabolism.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the pyrrole ring may enhance membrane permeability, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl or triazole rings can significantly impact potency and selectivity against various targets . For example, fluorination at the para position on the phenyl ring has been associated with increased binding affinity to target proteins.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorination at para | Increased potency |
| Methyl substitution | Decreased potency |
| Triazole ring alterations | Variable effects |
特性
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c24-18-8-6-16(7-9-18)17-10-22(25-11-17)23(30)28-13-20(14-28)29-12-19(26-27-29)15-31-21-4-2-1-3-5-21/h1-12,20,25H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSYDWPTDDVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














